molecular formula C19H16NO4+ B1235972 2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium

2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium

Cat. No.: B1235972
M. Wt: 322.3 g/mol
InChI Key: LXDREMZQGAILJU-UHFFFAOYSA-O
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Description

  • Preparation Methods

    • Synthetic routes for this compound are not widely documented, but several norindenoisoquinolines substituted with methoxy or methylenedioxy groups have been prepared.
    • Industrial production methods are not well-documented.
  • Chemical Reactions Analysis

      2,3-DIMETHOXY-12H-[1,3]DIOXOLO[5,6]INDENO[1,2-C]ISOQUINOLIN-6-IUM: likely undergoes various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions for these reactions are not explicitly known.
    • Major products formed from these reactions remain unspecified.
  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains elusive.
    • It likely interacts with molecular targets and pathways, but specific details are not available.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find a comprehensive list of similar compounds.
    • further research may reveal additional related molecules.

    Properties

    Molecular Formula

    C19H16NO4+

    Molecular Weight

    322.3 g/mol

    IUPAC Name

    15,16-dimethoxy-5,7-dioxa-20-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17,19-octaene

    InChI

    InChI=1S/C19H15NO4/c1-21-15-5-11-8-20-19-13-7-18-17(23-9-24-18)4-10(13)3-14(19)12(11)6-16(15)22-2/h4-8H,3,9H2,1-2H3/p+1

    InChI Key

    LXDREMZQGAILJU-UHFFFAOYSA-O

    Canonical SMILES

    COC1=C(C=C2C3=C(C4=CC5=C(C=C4C3)OCO5)[NH+]=CC2=C1)OC

    Synonyms

    AI-III-52
    norindenoisoquinoline
    NSC 709756
    NSC-709756
    NSC709756

    Origin of Product

    United States

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